molecular formula C11H9NO2S B070898 Methyl 6-thien-2-ylnicotinate CAS No. 179408-53-8

Methyl 6-thien-2-ylnicotinate

Cat. No.: B070898
CAS No.: 179408-53-8
M. Wt: 219.26 g/mol
InChI Key: SXGLIAOLXVLUCM-UHFFFAOYSA-N
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Description

Methyl 6-thien-2-ylnicotinate is an organic compound with the molecular formula C11H9NO2S. It is a derivative of nicotinic acid, where the nicotinate moiety is substituted with a thienyl group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-thien-2-ylnicotinate typically involves the esterification of nicotinic acid derivatives with thienyl-substituted alcohols. One common method includes the reaction of 6-thien-2-yl nicotinic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-thien-2-ylnicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 6-thien-2-ylnicotinate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-thien-2-ylnicotinate involves its interaction with specific molecular targets. In biological systems, it may act by modulating enzyme activity or binding to receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Uniqueness: Methyl 6-thien-2-ylnicotinate stands out due to the specific positioning of the thienyl group, which imparts unique electronic and steric properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

methyl 6-thiophen-2-ylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2S/c1-14-11(13)8-4-5-9(12-7-8)10-3-2-6-15-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGLIAOLXVLUCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591442
Record name Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179408-53-8
Record name Methyl 6-(thiophen-2-yl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.0 g of (methyl 6-hydroxypyridine-3-carboxylate, o-triflate) and 5.23 g of 2-(tributylstannyl)thiophene in 50 ml of dry toluene is stirred under nitrogen at reflux for 16 hours in the presence of tetrakis(triphenylphosphine)palladium(O). The reaction mixture is diluted with 50 ml of chloroform and filtered through a pad of diatomaceous earth. The filtrate is evaporated in vacuo to a residue which is extracted and decanted (2×100 ml) with 1:1 ether:petroleum ether. The combined extracts are evaporated in vacuo to give 1.6 g of the desired product as a residue.
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